4,5-Difluoro-1H-benzo[d]imidazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5F2N3 |
|---|---|
Molecular Weight |
169.13 g/mol |
IUPAC Name |
4,5-difluoro-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5F2N3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12) |
InChI Key |
QFOXRSPCDPVIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)N)F)F |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 4,5 Difluoro 1h Benzo D Imidazol 2 Amine Derivatives
Elucidation of Molecular Structures via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular architecture of benzimidazole (B57391) derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can map out the carbon-hydrogen framework, identify the chemical environment of each atom, and confirm the presence and position of fluorine substituents. arabjchem.orgresearchgate.net
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of the 4,5-difluoro-1H-benzo[d]imidazol-2-amine core, characteristic signals include the N-H protons of the imidazole (B134444) ring and the amine group, as well as aromatic protons. For instance, in the ¹H NMR spectrum of 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine, the imidazole NH proton appears as a singlet at 12.79 ppm, while the aromatic protons of the difluorobenzimidazole moiety are observed as a multiplet between 7.37 and 7.62 ppm. mdpi.com
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups and carbon types (aliphatic, aromatic, carbonyl, etc.). In difluorinated benzimidazole derivatives, the carbon atoms directly bonded to fluorine exhibit characteristic splitting patterns due to C-F coupling. mdpi.com For example, the ¹³C NMR spectrum of 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine shows the fluorine-bearing carbons at 146.5 ppm and 146.6 ppm, each appearing as a doublet with large coupling constants (J = 237.6 Hz and J = 237.2 Hz, respectively), confirming the presence of the C-F bonds. mdpi.com
¹⁹F NMR spectroscopy is particularly crucial for fluorinated compounds. It provides direct evidence for the presence of fluorine atoms and offers insights into their electronic environment. The chemical shifts in ¹⁹F NMR are highly sensitive to substitution patterns. In the case of 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine, the two fluorine atoms give distinct signals at -145.3 ppm and -144.3 ppm, confirming their non-equivalent positions on the benzene (B151609) ring. mdpi.com
Table 1: Representative NMR Data for a 5,6-Difluoro-1H-benzo[d]imidazol-2-amine Derivative
| Technique | Compound | Solvent | Key Chemical Shifts (δ in ppm) | Reference |
| ¹H NMR | 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine | DMSO-d₆ | 12.79 (s, 1H, NH), 9.32 (s, 1H, N=CH), 7.37–7.62 (m, 2H, Ar-H), 7.12 (d, 2H), 8.01 (d, 2H), 3.86 (s, 3H, OCH₃) | mdpi.com |
| ¹³C NMR | 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine | DMSO-d₆ | 165.1, 163.2, 157.8, 146.6 (d, J=237.2 Hz), 146.5 (d, J=237.6 Hz), 55.6 | mdpi.com |
| ¹⁹F NMR | 5,6-Difluoro-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine | DMSO-d₆ | -144.3, -145.3 | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. scirp.orgnih.gov This method is critical for confirming the identity of newly synthesized this compound derivatives and distinguishing between compounds with the same nominal mass. scirp.org
For example, the calculated mass for a derivative like 2-(2-Fluorophenylethynyl)-1-tertbutoxycarbonylbenzimidazole (C₁₉H₁₈FN₂O₂) is 337.1352 for the protonated molecule [M+H]⁺. An experimental HRMS measurement yielding a value very close to this, such as 337.1347, provides strong evidence for the proposed molecular formula. nih.gov
In addition to accurate mass measurement, mass spectrometry provides structural information through the analysis of fragmentation patterns. nih.gov When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure and can be used to piece together its connectivity. For certain phenyl sulfonylpiperazine derivatives of benzimidazole, a novel fragmentation pattern leading to a diagnostic ion at m/z = 316 has been observed, aiding in the structural characterization of this class of compounds. nih.gov
Table 2: HRMS Data for a Benzimidazole Derivative
| Compound | Ionization Mode | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| 2-(Phenylethynyl)-1-tertbutoxycarbonylbenzimidazole | ESI | C₂₀H₁₉N₂O₂ | 319.1447 | 319.1442 | nih.gov |
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. researchgate.net It is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum shows absorption bands that are characteristic of the bonds present.
For derivatives of this compound, IR spectroscopy can confirm the presence of key functional groups:
N-H Stretching: The N-H bonds of the imidazole ring and the 2-amino group typically show absorption bands in the region of 3100-3500 cm⁻¹.
C=N Stretching: The carbon-nitrogen double bond within the imidazole ring gives rise to a characteristic absorption band, often around 1614-1636 cm⁻¹. mdpi.com
C-F Stretching: The carbon-fluorine bonds of the difluorinated benzene ring exhibit strong absorption bands, typically in the 1100-1300 cm⁻¹ region.
Aromatic C-H and C=C Stretching: These vibrations appear at approximately 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. ijrpc.com
Table 3: Key IR Absorption Bands for a 5,6-Difluoro-1H-benzo[d]imidazol-2-amine Derivative
| Compound | Functional Group | Vibrational Mode | Absorption Frequency (νₘₐₓ in cm⁻¹) | Reference |
| 5,6-Difluoro-N-(4-dimethylaminobenzylidene)-1H-benzo[d]imidazol-2-amine | Aromatic C-H | Stretching | 3045 | mdpi.com |
| C=N | Stretching | 1636, 1614 | mdpi.com | |
| Aromatic C=C | Stretching | 1549 | mdpi.com |
Elemental Microanalysis for Stoichiometric Composition Verification
Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's stoichiometric composition and purity. rsc.org
This method is routinely used to validate the synthesis of new benzimidazole derivatives. ijrpc.com For example, for a synthesized difluorinated benzo ijrpc.commdpi.comimidazo[1,2-a]pyrimidine derivative with the formula C₂₂H₁₃F₂N₃, the theoretical elemental composition is C, 73.94%; H, 3.67%; and N, 11.76%. Experimental results showing values very close to these, such as C, 74.03%; H, 3.53%; and N, 11.46%, serve to confirm the assigned formula. mdpi.com
Table 4: Elemental Analysis Data for Benzimidazole Derivatives
| Compound | Molecular Formula | Analysis | %C | %H | %N | Reference |
| 2-Cyclohexyl-1H-benzo[d]imidazole | C₁₃H₁₆N₂ | Calculated | 77.96 | 8.05 | 13.99 | rsc.org |
| Found | 78.01 | 8.08 | 14.03 | rsc.org | ||
| 2-Phenyl-1H-benzo[d]imidazole | C₁₃H₁₀N₂ | Calculated | 80.39 | 5.19 | 14.42 | rsc.org |
| Found | 80.43 | 5.22 | 14.44 | rsc.org |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Assignments
The structure of novel benzimidazole derivatives is often confirmed using this method. mdpi.com For instance, X-ray diffraction analysis of a 4-(aryl)-benzo ijrpc.commdpi.comimidazo[1,2-a]pyrimidine-3-carbonitrile derivative definitively established the position of the aryl substituent on the pyrimidine (B1678525) ring, confirming a structural rearrangement had occurred during the synthesis. mdpi.com The resulting data not only verifies the molecular structure but also provides insight into the packing of molecules within the crystal lattice.
Theoretical and Computational Investigations of 4,5 Difluoro 1h Benzo D Imidazol 2 Amine and Its Analogs
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties (e.g., DFT, FMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic properties of benzimidazole (B57391) derivatives. researchgate.netnih.gov These methods provide insights into how the fluorine substitutions on the benzene (B151609) ring of 4,5-Difluoro-1H-benzo[d]imidazol-2-amine influence its molecular properties.
DFT studies on related benzimidazole structures have been used to optimize molecular geometry and analyze vibrational frequencies. researchgate.netresearchgate.netresearchgate.net For instance, calculations at the B3LYP/6-31G(d,p) level of theory are commonly employed to predict bond lengths, bond angles, and infrared spectra, which show good correlation with experimental data from X-ray diffraction and FTIR spectroscopy. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) analysis is a key component of these studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, stability, and intramolecular charge transfer (ICT) capabilities. nih.govacs.org A smaller HOMO-LUMO gap suggests higher reactivity and a greater potential for charge transfer within the molecule. nih.gov In benzimidazole analogs, FMO analysis has explained the electronic transitions observed in UV-visible spectra and explored their nonlinear optical (NLO) properties. acs.org The distribution of HOMO and LUMO across the molecule indicates the regions most likely to act as electron donors and acceptors, respectively.
Natural Bond Orbital (NBO) analysis further clarifies the electronic landscape by detailing charge distribution, hybridization, and the stabilizing interactions from electron delocalization between occupied and unoccupied orbitals. researchgate.net For the benzimidazole core, NBO analysis reveals significant delocalization, contributing to the planarity and stability of the ring system. researchgate.netresearchgate.net Molecular Electrostatic Potential (MEP) maps complement this by visualizing the electron density surface, identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net
| Computational Method | Application in Benzimidazole Analysis | Key Insights |
| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic properties. researchgate.netnih.gov | Provides accurate molecular structures and predicted spectroscopic data (IR, NMR) that correlate well with experimental findings. researchgate.netresearchgate.net |
| Frontier Molecular Orbital (FMO) Analysis | Calculation of HOMO-LUMO energies and their energy gap (ΔE). nih.gov | Determines molecular reactivity, stability, and potential for intramolecular charge transfer. A smaller gap indicates higher reactivity. nih.govacs.org |
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and intramolecular stabilizing interactions. researchgate.net | Elucidates charge delocalization and hyperconjugative interactions that contribute to the overall stability of the molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Mapping of electron density to identify reactive sites. researchgate.netresearchgate.net | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting interaction sites with other molecules. researchgate.net |
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions
Molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time, providing critical insights into its conformational flexibility and its interactions with biological macromolecules like proteins. While specific MD studies on this compound are not extensively documented, research on analogous benzimidazole structures demonstrates the power of this technique.
MD simulations are used to explore the conformational landscape of a ligand, revealing its preferred shapes (conformations) in different environments, such as in aqueous solution or within a protein's binding pocket. This is crucial because a ligand's conformation can significantly affect its ability to bind to a target.
In the context of protein-ligand interactions, MD simulations are performed on the docked complex to assess its stability and to refine the binding pose predicted by docking studies. researchgate.netnih.gov These simulations can reveal subtle but important changes in the positions of the ligand and the protein's amino acid residues over time. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov
By simulating the dynamic behavior of the protein-ligand complex, researchers can gain a deeper understanding of the key interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that maintain the ligand's position in the binding site. researchgate.net This information is invaluable for explaining the structure-activity relationships (SAR) of a series of compounds and for guiding the design of analogs with improved binding affinity and stability. researchgate.net
In Silico Molecular Docking Studies for Target Binding Prediction and Mechanism Elucidation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a protein or receptor) to form a stable complex. scispace.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to elucidate the potential mechanism of action for active molecules. bohrium.comnih.gov Benzimidazole derivatives, including fluorinated analogs, have been the subject of numerous docking studies to explore their potential as inhibitors for a wide range of targets, such as enzymes and receptors. nih.govresearchgate.netnih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" for each pose, which estimates the binding affinity. nih.gov The results help identify the most likely binding mode and the key interactions that stabilize the complex.
A critical output of molecular docking is the detailed visualization of the ligand's binding pose within the active site of the target protein. acs.org This analysis reveals the intricate network of non-covalent interactions that are fundamental to molecular recognition. For benzimidazole-based compounds, these interactions typically include:
Hydrogen Bonds: The amine and imidazole (B134444) nitrogen atoms of the benzimidazole core are capable of acting as both hydrogen bond donors and acceptors, often forming crucial bonds with polar amino acid residues like serine, histidine, or aspartate in the active site. nih.goveuropeanreview.org
π-π Stacking: The aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net
Hydrophobic Interactions: The benzene portion of the molecule can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The fluorine atoms in this compound can participate in halogen bonding, an increasingly recognized non-covalent interaction that can contribute to binding affinity and selectivity.
By analyzing these interaction networks, researchers can understand why certain analogs show higher activity than others and can rationally design new derivatives with enhanced binding properties. nih.govacs.org
Docking programs calculate a score, often expressed as binding energy (e.g., in kcal/mol), to rank different ligands or different poses of the same ligand. nih.gov A lower binding energy generally indicates a more favorable and stable interaction. These predicted affinities are a valuable tool for prioritizing compounds for synthesis and biological testing. Studies on benzimidazole derivatives have shown that docking scores can successfully predict compounds with potent inhibitory activity. nih.goveuropeanreview.org
Beyond simple binding affinity, the concept of ligand efficiency (LE) is often used to assess the quality of a hit compound. LE normalizes the binding affinity by the size of the molecule (typically the number of heavy atoms), providing a measure of how efficiently the molecule binds. This helps in identifying smaller, more efficient fragments that can be optimized into potent drug candidates.
| Target Class | Example Protein Target | Key Interactions with Benzimidazole Core | Predicted Binding Affinity Range |
| Receptors | GABA-A Receptor nih.gov | Hydrogen bonds with His102, Ser206; Aromatic interactions with Phe77, Tyr160, Tyr210. nih.gov | pKi values up to 5.5 nih.gov |
| Enzymes | Dihydrofolate Reductase (DHFR) bohrium.com | Interactions within the enzyme's active site, mimicking known inhibitors. bohrium.com | Not specified |
| Kinases | VEGFR-2 researchgate.net | Hydrogen bonding, π-π stacking, and metal ion interactions within the kinase domain. researchgate.net | Not specified |
| Antimicrobial Targets | Fungal/Bacterial Enzymes | Interactions with active site residues. | -7.5 to -10.5 kcal/mol nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the key physicochemical properties or structural features (descriptors) that influence activity, a QSAR model can be used to predict the potency of newly designed, unsynthesized molecules. acs.org
For benzimidazole analogs, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. researchgate.net For example:
Steric Fields: Indicate where bulky or smaller substituents are favorable.
Electrostatic Fields: Show where positive or negative charges are preferred.
Hydrophobic Fields: Highlight regions where hydrophobic or hydrophilic groups would be beneficial.
A robust 3D-QSAR model, developed from a set of active benzimidazole derivatives, can serve as a guide for further optimization. bohrium.comnih.gov For instance, if a model indicates that a bulky, electronegative group at a certain position on the benzimidazole ring is favorable for activity, designers can focus on synthesizing analogs with substituents that fit this profile. researchgate.net This approach streamlines the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success, saving significant time and resources. nih.govresearchgate.net
Medicinal Chemistry and Biological Activity Research Centered on 4,5 Difluoro 1h Benzo D Imidazol 2 Amine Scaffolds
Rational Design Principles for Benzimidazole-Based Bioactive Compounds
The rational design of bioactive compounds leverages the understanding of a molecule's structure-activity relationship (SAR) to optimize its therapeutic properties. Benzimidazole (B57391) derivatives are particularly amenable to this approach due to their structural similarity to naturally occurring purine nucleotides, allowing them to interact with a wide range of biopolymers. whiterose.ac.uk
A key principle in the design of benzimidazole-based drugs is the concept of bioisosterism . Benzimidazoles are considered structural isosteres of nucleotides, which enables them to interact with biological systems and targets such as enzymes and receptors. whiterose.ac.uk This mimicry is a foundational element of their rational design, allowing them to compete with or modulate the function of natural ligands.
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological profiles. The introduction of fluorine atoms, as seen in the 4,5-difluoro substitution, can profoundly influence a molecule's properties:
Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing the binding affinity and potency of the inhibitor.
Lipophilicity and Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which may improve its ability to cross cellular membranes and reach its intracellular target.
The specific placement of two fluorine atoms at the 4 and 5 positions of the benzimidazole ring is a deliberate design choice intended to maximize these effects while exploring specific structure-activity relationships for targeted therapies.
High-Throughput and Targeted Screening Methodologies for Biological Activity Identification
Identifying the biological activity of novel compounds like 4,5-Difluoro-1H-benzo[d]imidazol-2-amine analogs relies on sophisticated screening techniques. These methods allow researchers to rapidly assess large numbers of molecules to identify "hits"—compounds that exhibit a desired biological effect.
High-Throughput Screening (HTS) involves the automated testing of extensive compound libraries, which can contain hundreds of thousands of diverse small molecules, against a specific biological target. acs.orgmdpi.com These screens can utilize various detection technologies, including fluorescence, luminescence, and absorbance, to measure the effect of each compound on the target. mdpi.com For instance, a cell-based HTS assay was used to screen a library of 10,000 compounds to identify a benzimidazole-based molecule that was selectively cytotoxic to leukemia cells expressing a mutated FLT3 kinase. nih.gov HTS assays are designed to be rapid and resource-efficient, enabling the broad-scale initial identification of potentially active scaffolds. nih.gov
Targeted Screening , in contrast, is a more focused approach. Once a promising scaffold is identified, or if researchers have a specific biological hypothesis, a smaller, more focused library of related analogs is synthesized and tested against a particular target or a panel of related targets. For example, in kinase inhibitor discovery, compounds are often profiled against a large panel of kinases to determine their potency and selectivity. mdpi.com This approach is crucial for optimizing lead compounds and understanding their mechanism of action, as many kinase inhibitors have activity against multiple targets. Both biochemical assays (using purified enzymes) and cell-based assays (using intact cells) are employed to confirm that a compound can engage its target in a physiologically relevant environment. sigmaaldrich.com
Mechanistic Studies and Target Identification for this compound Analogs
Once a compound is identified as biologically active, mechanistic studies are undertaken to determine how and where it acts. For analogs of this compound, this involves identifying the specific molecular targets and elucidating the downstream cellular consequences of the drug-target interaction.
The benzimidazole scaffold is a cornerstone in the development of anticancer agents due to its ability to target multiple pathways involved in cancer progression. nih.gov Derivatives have been shown to act as tubulin polymerization inhibitors, DNA intercalating agents, and inhibitors of key signaling enzymes. nih.gov Fluorinated benzimidazoles, in particular, have demonstrated potent cytotoxicity toward various cancer cells, with their activity often linked to the number and position of the fluorine atoms. nih.gov
Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. nih.gov They function by creating transient breaks in the DNA backbone to allow strands to pass through one another, after which they religate the breaks. nih.gov Certain anticancer drugs, known as topoisomerase poisons, work by stabilizing the intermediate complex formed between the enzyme and the cleaved DNA, which prevents the re-ligation step. nih.gov This leads to an accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).
Several benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and topoisomerase II. nih.gov For example, one study identified a specific benzimidazole analog as a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov While research specifically detailing the topoisomerase inhibitory activity of this compound is limited, the established activity of the broader benzimidazole class makes topoisomerases a probable target for analogs based on this scaffold.
Protein kinases are a large family of enzymes that regulate a majority of cellular signaling pathways by adding phosphate groups to proteins. The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzimidazole scaffold is frequently used in the design of kinase inhibitors.
Numerous studies have demonstrated the efficacy of benzimidazole derivatives against a range of cancer-relevant kinases:
c-Met and VEGFR-2: These receptor tyrosine kinases are critical for angiogenesis (the formation of new blood vessels) and tumor metastasis. Several benzimidazole derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, showing inhibitory activity in the nanomolar range. digitellinc.com
EGFR: The epidermal growth factor receptor is a key driver in many cancers. Benzimidazole-based hybrids have been shown to exhibit potent EGFR inhibitory activity. nih.govnih.gov
FLT3: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Benzimidazole-based compounds have been discovered that potently inhibit both wild-type and mutated forms of FLT3. whiterose.ac.uk
PDGFRβ: The platelet-derived growth factor receptor is another important target in cancer therapy. Certain 2-aryl benzimidazole compounds have been identified as multi-targeted inhibitors with activity against PDGFR, EGFR, and VEGFR-2.
Casein Kinase 2 (CK2): While specific data on CK1ε and CK1δ is sparse for this scaffold, new derivatives of the known CK2 inhibitor 4,5,6,7-tetrabromo-1H-benzimidazole have been synthesized and shown to have potent inhibitory activity against CK2.
The inhibitory activities of various benzimidazole analogs against some of these kinases are summarized in the table below.
| Compound Class | Target Kinase | Reported Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Benzimidazole-indazole hybrid (Compound 22f) | FLT3 | 0.941 nM | |
| Benzimidazole-indazole hybrid (Compound 22f) | FLT3 (D835Y mutant) | 0.199 nM | |
| Benzimidazole-based compound (4ACP) | FLT3 | 43.8 nM | whiterose.ac.uk |
| 2-Aryl benzimidazole (Compound 5a) | EGFR | Good inhibitory activity | |
| 2-Aryl benzimidazole (Compound 5a) | VEGFR-2 | Moderate inhibitory activity | |
| 2-Aryl benzimidazole (Compound 5a) | PDGFR | Moderate inhibitory activity | |
| Benzimidazole derivative (Compound 18) | c-Met | 0.025 µM | digitellinc.com |
| Benzimidazole derivative (Compound 18) | VEGFR-2 | 0.048 µM | digitellinc.com |
| Tetrabromo-benzimidazole derivative (Compound 10) | CK2 | 0.91 µM (Ki) |
A fundamental goal of chemotherapy is to halt the uncontrolled proliferation of cancer cells and induce their death. Benzimidazole derivatives have been shown to achieve this through two primary mechanisms: cell cycle arrest and apoptosis induction.
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Many anticancer drugs function by interrupting this cycle at specific checkpoints. Benzimidazole compounds have been observed to arrest the cell cycle at different phases. Some derivatives cause an arrest at the G2/M phase, which is consistent with the mechanism of microtubule-targeting agents. Others have been shown to induce G1 phase arrest, often by activating the p53 tumor suppressor pathway, which in turn upregulates the expression of p21, a cyclin-dependent kinase inhibitor. digitellinc.com
Apoptosis Induction: Apoptosis is a form of programmed cell death that is essential for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis. Numerous studies have confirmed that benzimidazole derivatives can trigger apoptosis in cancer cells. nih.gov This can occur through the disruption of mitochondrial membrane potential and the activation of caspases, which are the executive enzymes of apoptosis. The induction of apoptosis by these compounds is often a direct consequence of the cellular damage caused by their primary mechanism of action, such as DNA damage from topoisomerase inhibition or the shutdown of critical survival signaling by kinase inhibitors. nih.gov
Research in Anticancer Chemotherapy
Nucleic Acid Interaction Agents
Derivatives of the benzimidazole scaffold, particularly those containing amidino groups, have been investigated for their ability to interact with nucleic acids like DNA and RNA. Research into amidinobenzimidazoles connected to other heterocyclic systems, such as 1,2,3-triazoles, has shown significant binding affinity for DNA and RNA. researchgate.net These interactions are crucial for the potential development of agents that can modulate gene expression or interfere with the replication of pathogenic organisms. The specific substitution pattern, including the presence of electron-withdrawing groups like fluorine on the benzimidazole ring, can influence the binding mode and affinity of these compounds to nucleic acid structures. researchgate.net
Research in Antimicrobial Chemotherapy
The benzimidazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. nih.gov Its derivatives have demonstrated a wide spectrum of activity against various microorganisms. nih.govresearchgate.net The introduction of fluorine atoms at the 4 and 5 positions of the benzimidazole ring is a strategy employed to enhance the potency and pharmacokinetic profile of these antimicrobial compounds.
Compounds incorporating the benzimidazole structure have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.gov Studies on various 2-substituted-1H-benzimidazole derivatives have shown that modifications to the core structure can lead to potent antibacterial activity. nih.gov For instance, certain amidinobenzimidazole derivatives have demonstrated strong inhibitory activity against resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The difluoro-substitution pattern is explored to potentially increase the efficacy of these agents against a range of bacterial pathogens.
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Amidinobenzimidazole derivative 8c | MRSA | Strong Inhibition | researchgate.net |
| N-substituted-1H-benzimidazole-5(6)-sulfonamides | Staphylococcus aureus | 0.19-1.56 µg/mL | researchgate.net |
The therapeutic potential of benzimidazole derivatives extends to antifungal applications. nih.govnih.gov A variety of synthesized benzimidazole-containing compounds have been tested against pathogenic fungi. nih.gov For example, a new class of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles showed moderate antifungal activity against Candida albicans. researchgate.net The development of novel fused heterocyclic compounds bearing a benzo reagentia.eunih.govimidazo[1,2-d] reagentia.eusci-hub.stnih.govtriazine structure, derived from benzimidazole, has also yielded compounds with significant fungicidal activities against phytopathogenic fungi. mdpi.com The inclusion of the 4,5-difluoro substitution is a rational design strategy aimed at improving the antifungal profile of this class of compounds.
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Organism | Activity | Reference |
|---|---|---|---|
| 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles | Candida albicans | Moderate | researchgate.net |
| 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines | Various clinical isolates | Activity comparable to Fluconazole | nih.gov |
A critical area of research for benzimidazole scaffolds is in the development of antitubercular agents. One of the most promising targets in Mycobacterium tuberculosis is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). sci-hub.stnih.gov This enzyme is essential for the biosynthesis of the mycobacterial cell wall components lipoarabinomannan and arabinogalactan. sci-hub.stnih.govnih.gov Inhibition of DprE1 leads to the death of the mycobacterium. nih.gov Several classes of compounds, including benzothiazinones, act as potent DprE1 inhibitors. nih.gov The development of novel scaffolds that can inhibit this enzyme is a key strategy in combating tuberculosis. While specific research on this compound as a DprE1 inhibitor is emerging, the broader benzimidazole class is actively being investigated for this purpose.
Research in Neuropharmacology (e.g., GABAA Receptor Modulators)
The gamma-aminobutyric acid type A (GABA-A) receptor is a crucial target for drugs acting on the central nervous system. nih.gov Benzodiazepines are well-known positive allosteric modulators of this receptor. nih.govresearchgate.net Research has expanded to include other heterocyclic systems, such as benzimidazoles, for their potential to modulate GABA-A receptor activity. nih.gov A series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor. nih.gov These compounds were developed with the aim of improving metabolic stability compared to earlier modulators. The difluoro substitution on the benzimidazole ring could further enhance these properties, making such derivatives promising candidates for treating various neurological dysfunctions. nih.gov
Enzyme Inhibition Studies (e.g., Cytochrome P450 Isoforms, Carbonic Anhydrase)
The benzimidazole ring system is known to interact with various enzymes, a property that can lead to both therapeutic effects and drug-drug interactions. researchgate.net
Cytochrome P450 Isoforms: Cytochrome P450 (CYP) enzymes are central to drug metabolism. nih.gov Imidazole-containing drugs are known to inhibit certain CYP isoforms, which can lead to significant drug-drug interactions. researchgate.netnih.gov The potential for this compound derivatives to inhibit CYP enzymes, such as CYP3A4, is an important consideration in their development as therapeutic agents. nih.gov The nature of the substituents on the benzimidazole ring plays a key role in determining the extent and selectivity of CYP inhibition. researchgate.net
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes. mdpi.com Sulfonamide-based inhibitors of CAs are used clinically for conditions like glaucoma and epilepsy. nih.govresearchgate.net Research has explored various heterocyclic sulfonamides as CA inhibitors. mdpi.comnih.gov Benzothiazole-sulfonamides, which are structurally related to benzimidazoles, have been shown to be potent and selective inhibitors of certain CA isoforms, such as hCA II and hCA VII. nih.govresearchgate.netnih.gov Given this precedent, derivatives of this compound linked to a sulfonamide moiety represent a logical avenue for the design of novel and potentially isoform-selective carbonic anhydrase inhibitors.
As a highly specialized chemical entity, "this compound" is a compound of interest in medicinal chemistry. However, a comprehensive review of current scientific literature reveals a notable absence of dedicated research on its specific emerging biological activities.
The broader family of benzimidazole derivatives has been extensively studied and is known to exhibit a wide range of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory activities. These activities are attributed to the versatile benzimidazole scaffold, which can be readily functionalized to interact with various biological targets.
Despite the well-documented biological significance of the benzimidazole core, specific studies focusing on the unique contributions of the 4,5-difluoro substitution pattern on the 2-amino-1H-benzo[d]imidazole scaffold are not presently available in the public domain. Consequently, there is no published data to report on the emerging biological activities, novel therapeutic targets, or specific research findings related to "this compound".
Therefore, the exploration of other emerging biological activities for this particular compound remains an open area for future scientific investigation. Researchers may be drawn to synthesize and evaluate this compound to determine if the specific fluorine substitutions at the 4 and 5 positions confer any novel or enhanced biological effects compared to other members of the benzimidazole class. Until such studies are conducted and published, a detailed discussion on the emerging biological activities of this compound cannot be provided.
Unlocking Therapeutic Potential: Structure-Activity Relationship (SAR) Studies and Lead Optimization of the this compound Series
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacological properties. The this compound core is a privileged scaffold that has garnered significant attention in the quest for novel therapeutic agents. This article delves into the intricate structure-activity relationship (SAR) studies and lead optimization strategies that have been pivotal in advancing this class of compounds, focusing exclusively on the influence of fluorine atoms, systematic substituent variations, optimization tactics, and innovative lead identification approaches.
Advanced Applications and Future Research Directions for 4,5 Difluoro 1h Benzo D Imidazol 2 Amine Chemistry
Exploration in Materials Science and Optoelectronic Applications (e.g., Fluorescent Properties)
The rigid, planar structure of the benzimidazole (B57391) core, combined with the electron-withdrawing nature of fluorine substituents, makes 4,5-Difluoro-1H-benzo[d]imidazol-2-amine derivatives promising candidates for advanced materials and optoelectronics. Research into related fused heterocyclic systems, such as benzo mdpi.comnih.govimidazo[1,2-a]pyrimidines, reveals significant potential for creating novel fluorophores. These polycyclic fused systems with conjugated planar structures often exhibit valuable photophysical properties, making them suitable as phosphors in optoelectronics or as fluorescent dyes. nih.gov
Derivatives of the benzimidazole scaffold have been shown to exhibit intriguing photophysical phenomena:
Solvatochromism : A notable characteristic is positive emission solvatochromism, where the emission wavelength changes with the polarity of the solvent. This has been observed in related compounds with significant Stokes shifts ranging from 120 to 180 nm. nih.gov
Aggregation-Induced Emission (AIE) : Certain benzo mdpi.comnih.govimidazo[1,2-a]pyrimidine derivatives have demonstrated Aggregation-Induced Emission, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. nih.gov This property is highly sought after for applications in bio-imaging and chemical sensing, where fluorescence in an aggregated or solid state is required.
Mechanochromism : The fluorescence of some derivatives can be altered by mechanical stimulation, such as grinding or pressure. nih.gov This mechanochromic behavior opens possibilities for their use in stress sensors and security inks.
Excited-State Intramolecular Proton Transfer (ESIPT) : The ESIPT mechanism is a key feature in many fluorescent benzimidazole derivatives, such as 2-(2-hydroxy-phenyl) benzimidazole (HPBI). researchgate.net This process leads to a large Stokes shift, which is beneficial for minimizing self-absorption and improving detection sensitivity in fluorescent applications. researchgate.net
| Photophysical Property | Description | Potential Application | Observed in Related Structures |
|---|---|---|---|
| Solvatochromism | Change in emission color with solvent polarity. | Solvent polarity sensors, environmental probes. | Yes nih.gov |
| Aggregation-Induced Emission (AIE) | Fluorescence is activated in the aggregated state. | OLEDs, biological imaging, chemical sensors. | Yes nih.gov |
| Mechanochromism | Luminescence changes in response to mechanical force. | Stress sensors, security materials, data storage. | Yes nih.gov |
| Large Stokes Shift | Significant separation between absorption and emission maxima. | Fluorescent probes, laser dyes, reduced signal overlap. | Yes nih.govresearchgate.net |
Development as Chemical Probes for Biological Systems
The unique structural and electronic properties of this compound derivatives make them an excellent platform for the development of chemical probes for biological systems. Their ability to interact with biological targets, coupled with the potential for inherent fluorescence, provides a foundation for creating tools to visualize and study complex biological processes.
For instance, various benzimidazole derivatives have been identified as potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages. nih.gov A derivative that specifically binds to a key protein in an inflammatory pathway, such as NF-κB, could be functionalized with a fluorescent reporter to create a probe for monitoring inflammation at the molecular level. nih.gov Similarly, other benzimidazole compounds have been designed to target human topoisomerase I, an enzyme critical for DNA replication, making them potential anticancer agents. acs.org Such molecules could be adapted into probes to study DNA topology and enzyme activity in living cells. acs.org
Innovations in Sustainable and Efficient Synthetic Methodologies
The growing demand for benzimidazole derivatives has spurred the development of more sustainable and efficient synthetic methods, moving away from harsh traditional techniques. Modern approaches focus on higher yields, milder reaction conditions, and the use of recyclable catalysts.
Key innovations include:
Nano-catalyzed Synthesis : Zinc oxide nanoparticles (ZnO-NPs) have been effectively used as a recyclable catalyst for the cyclocondensation of o-phenylenediamine with aldehydes to form 1H-benzimidazole derivatives. nih.govresearchgate.net This eco-friendly method offers high product yields in shorter reaction times. nih.govresearchgate.net
Silver-Catalyzed Cyclization : An efficient synthesis of fused benzimidazole heterocycles has been achieved using a silver carbonate (Ag2CO3) and trifluoroacetic acid (TFA) catalyzed 6-endo-dig cyclization. mdpi.com This method allows for the creation of complex polycyclic structures under controlled conditions. mdpi.com
Optimized Reaction Solvents : Research has shown that the choice of solvent, such as dimethylformamide (DMF), can be crucial for achieving good substrate solubility and enabling reactions at higher temperatures, leading to improved yields in the synthesis of complex benzimidazole-based systems. nih.gov
| Methodology | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|
| Nano-catalyzed Condensation | Zinc Oxide Nanoparticles (ZnO-NPs) | High yield, short reaction time, recyclable catalyst, eco-friendly. | nih.govresearchgate.net |
| Electrophilic Cyclization | Silver Carbonate (Ag2CO3) / Trifluoroacetic Acid (TFA) | Efficient for creating complex, fused heterocyclic systems. | mdpi.com |
| Solvent Optimization | Dimethylformamide (DMF) | Improves solubility and allows for higher reaction temperatures. | nih.gov |
Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug and materials discovery. emanresearch.org These computational tools can be applied to the this compound scaffold to accelerate the design and optimization of new derivatives with desired properties. The integration of AI can significantly reduce the time and cost associated with traditional discovery cycles. emanresearch.org
Applications of AI/ML in this context include:
Predictive Modeling : AI models can be trained on large datasets of known compounds to predict the physicochemical and biological properties of novel benzimidazole derivatives before they are synthesized. emanresearch.org This allows researchers to prioritize candidates with the highest probability of success.
De Novo Design : Generative AI models can design entirely new molecules based on the this compound core, optimized for specific targets or functions, such as binding to a particular protein or exhibiting specific fluorescent properties. emanresearch.org
Synthesis Prediction : AI can suggest efficient synthetic pathways for target molecules, helping chemists overcome challenges in planning and execution. emanresearch.org
Exploring Vast Chemical Spaces : AI enables the exploration of enormous virtual libraries of potential compounds, far beyond what is possible with physical screening, to identify novel candidates with unique functionalities. youtube.com
Outlook on Future Translational Research Opportunities for this compound Derivatives
The future of this compound chemistry is rich with translational opportunities, bridging fundamental research with real-world applications. By leveraging the unique properties of this scaffold, researchers can pursue several promising avenues.
The strong fluorescent properties observed in related systems suggest a direct path toward developing novel materials for organic light-emitting diodes (OLEDs) and advanced sensors. The AIE and mechanochromic characteristics could be harnessed to create smart materials that respond to environmental or physical stimuli.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,5-Difluoro-1H-benzo[d]imidazol-2-amine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclization reactions using fluorinated precursors. For example, substituted benzimidazoles are often prepared by condensing fluorinated o-phenylenediamine derivatives with cyanogen bromide or thiourea under acidic conditions. Key parameters include maintaining anhydrous conditions, controlling temperature (typically 80–120°C), and using catalysts like HCl or acetic acid. Transition-metal-free approaches, such as base-promoted cyclization (e.g., K₂CO₃ in DMF at 100°C), may also be effective, as demonstrated in analogous imidazolone syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and NH₂ groups (broad singlet, δ 5.5–6.5 ppm).
- IR Spectroscopy : Stretching vibrations for N-H (3200–3400 cm⁻¹) and C-F (1100–1250 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular formula (C₇H₆F₂N₃).
Cross-referencing with PubChem data (e.g., InChI keys, isotopic patterns) ensures accuracy .
Q. What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
- Methodological Answer : The primary reactive sites are:
- Amino group (-NH₂) : Participates in nucleophilic substitution, acylation, or condensation reactions.
- Fluorinated aromatic ring : Electron-withdrawing fluorine atoms direct electrophilic substitution to the less hindered positions (e.g., C-6 or C-7).
- Imidazole ring : Acts as a weak base (pKa ~5–7) and can coordinate with metal ions. Reactivity can be modulated by adjusting pH or using protecting groups like Boc .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent polarity, concentration ranges). To address this:
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and solvent systems (e.g., DMSO concentration ≤1%).
- Control for fluorophilicity : Fluorinated compounds may exhibit non-specific binding; include fluorinated negative controls.
- Validate with orthogonal methods : Combine enzymatic assays with biophysical techniques (e.g., SPR, ITC) to confirm binding kinetics .
Q. What strategies are effective for achieving regioselectivity in electrophilic substitution reactions on the benzimidazole core of this compound?
- Methodological Answer : Regioselectivity is influenced by:
- Substituent effects : Fluorine atoms at C-4 and C-5 deactivate the ring, directing electrophiles to C-6 or C-7.
- Catalytic systems : Use Lewis acids like FeCl₃ to stabilize transition states.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophile solubility and selectivity.
Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
Q. What methodological approaches are recommended for analyzing the compound's stability under physiological conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and monitor via HPLC.
- Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways.
- Plasma stability assays : Assess half-life in human plasma at 37°C.
Stability data should be corroborated with mass spectrometry to identify degradation byproducts .
Q. How do solvent polarity and temperature variations impact the outcome of cyclization reactions during the synthesis of this compound?
- Methodological Answer :
- Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize zwitterionic intermediates, accelerating cyclization.
- Temperature : Elevated temperatures (100–120°C) favor entropy-driven ring closure but may promote side reactions (e.g., defluorination).
- Microwave-assisted synthesis : Reduces reaction time and improves yield by enabling rapid, uniform heating.
Reaction progress should be monitored via TLC or in-situ IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
